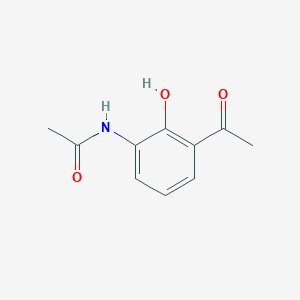

N-(3-Acetyl-2-hydroxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetyl-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEKPTZDLKKMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548066 | |

| Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103205-33-0 | |

| Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide from ortho-Aminophenol

Abstract: This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-(3-Acetyl-2-hydroxyphenyl)acetamide, a valuable chemical intermediate, starting from ortho-aminophenol. The synthesis involves a two-step process: the chemoselective N-acetylation of ortho-aminophenol to form N-(2-hydroxyphenyl)acetamide, followed by a Lewis acid-catalyzed Fries rearrangement to introduce an acetyl group onto the aromatic ring, yielding the target molecule. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The conversion of ortho-aminophenol to this compound is strategically performed in two primary stages.

-

N-Acetylation: The initial step involves the selective acetylation of the more nucleophilic amino group of ortho-aminophenol using an acetylating agent like acetic anhydride. This reaction forms the stable intermediate, N-(2-hydroxyphenyl)acetamide. The hydroxyl group remains largely unreacted under controlled conditions due to the higher nucleophilicity of the amine.[1]

-

Fries Rearrangement: The intermediate, N-(2-hydroxyphenyl)acetamide, is first O-acetylated to form N-(2-acetoxyphenyl)acetamide. This phenolic ester then undergoes a Fries rearrangement, a classic organic reaction catalyzed by a Lewis acid (e.g., aluminum chloride), which involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring.[2][3] This reaction is regioselective, yielding primarily ortho and para hydroxyaryl ketones.[2][4] For this specific synthesis, the reaction conditions are optimized to favor the migration to the ortho position relative to the original ester, resulting in the desired this compound.

An alternative, multi-step industrial pathway has also been patented, involving acetylation, methylation, bromination, acetyl group introduction, and a final reduction-debromination step to achieve a total yield of 41.7%.[5]

Logical Synthesis Workflow

Caption: A workflow diagram illustrating the two-stage synthesis from ortho-aminophenol.

Quantitative Data Summary

The following table summarizes the reaction conditions and expected yields for each step of the synthesis. The data is compiled from analogous reactions and established chemical principles.

| Step | Reactants | Reagents & Catalysts | Solvent | Temperature | Time | Molar Yield (%) | Reference |

| 1. N-Acetylation | ortho-Aminophenol | Acetic Anhydride | Ethyl Acetate or Water | -5°C to Room Temp. | 3.5 - 10 hours | ~75-99% | [5][6] |

| 2. Fries Rearrangement | N-(2-acetoxyphenyl)acetamide | Aluminum Chloride (AlCl₃) | None or Non-polar solvent | > 160°C | Variable | Moderate to Good | [2][4] |

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxyphenyl)acetamide (N-Acetylation)

This procedure is adapted from established methods for the chemoselective acetylation of aminophenols.[6][7]

Materials:

-

ortho-Aminophenol (1 mol)

-

Acetic Anhydride (1.1 mol)

-

Ethyl Acetate (or suitable solvent)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

In a 2L round-bottom flask, dissolve 1 mole of ortho-aminophenol in an appropriate solvent like ethyl acetate.

-

Cool the solution in an ice bath to between -5°C and 0°C with continuous stirring.

-

Slowly add 1.1 moles of acetic anhydride to the cooled solution dropwise, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for approximately 3.5 to 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The resulting solid, N-(2-hydroxyphenyl)acetamide, can be further purified by recrystallization. A molar yield of up to 99% has been reported for analogous reactions.[5]

Protocol 2: Synthesis of this compound (Fries Rearrangement)

This protocol describes the Lewis acid-catalyzed rearrangement of the O-acylated intermediate, which must be prepared first by reacting N-(2-hydroxyphenyl)acetamide with an acetylating agent under conditions suitable for ester formation.

Materials:

-

N-(2-acetoxyphenyl)acetamide (1 mol) (Prepared from the product of Protocol 1)

-

Anhydrous Aluminum Chloride (AlCl₃) (Excess, ~2.5 mol)

-

Nitrobenzene (or other high-boiling non-polar solvent, can also be run neat)

-

Heating mantle and condenser

-

Ice, Hydrochloric Acid (HCl) for workup

Methodology:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolution of HCl gas.

-

In a flask equipped with a reflux condenser and a gas outlet, carefully add an excess of anhydrous aluminum chloride (AlCl₃).

-

Slowly add the N-(2-acetoxyphenyl)acetamide to the AlCl₃. A complex will form.

-

If using a solvent, add it at this stage.

-

Heat the reaction mixture to a high temperature (typically >160°C). High temperatures are known to favor the formation of the ortho-isomer, which is the desired product.[4][8]

-

Maintain the temperature and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

-

The product may precipitate out of the aqueous solution. If not, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The crude product will likely be a mixture of ortho (3-acetyl) and para (5-acetyl) isomers. These can be separated by column chromatography or fractional crystallization. The ortho-isomer is often more volatile and can sometimes be separated by steam distillation due to intramolecular hydrogen bonding.[4]

References

- 1. quora.com [quora.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. pharmdguru.com [pharmdguru.com]

- 5. CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. byjus.com [byjus.com]

An In-depth Technical Guide to N-(3-Acetyl-2-hydroxyphenyl)acetamide: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for N-(3-Acetyl-2-hydroxyphenyl)acetamide is limited in publicly available literature. This guide provides a comprehensive overview based on data from closely related isomers and predicted properties, alongside established principles of chemical synthesis and structural analysis.

Introduction

This compound is an organic compound featuring an acetamide group and an acetyl group attached to a 2-hydroxyphenyl ring. Its structural isomers, such as N-(3-Acetyl-4-hydroxyphenyl)acetamide, are known intermediates in the synthesis of pharmaceuticals. For instance, N-(3-Acetyl-4-hydroxyphenyl)acetamide is a useful intermediate in the synthesis of rac Diacetolol, the principal metabolite of Acebutolol.[1] Given the biological significance of related structures, understanding the chemical properties and structural elucidation of this compound is of considerable interest for medicinal chemistry and drug development.

This technical guide provides a detailed summary of the known and predicted chemical properties of this compound, a plausible experimental protocol for its synthesis, and a thorough discussion of the analytical techniques required for its complete structure elucidation.

Chemical Properties and Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 2, an acetyl group at position 3, and an acetamido group at position 1.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem (for isomer)[2] |

| Molecular Weight | 193.20 g/mol | PubChem (for isomer)[2] |

| Exact Mass | 193.0739 g/mol | PubChem (for isomer)[2] |

| CAS Number | 34553-33-6 (predicted) | N/A |

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

| Melting Point | 167-168°C | Based on isomer N-(3-Acetyl-4-hydroxyphenyl)acetamide[1] |

| Boiling Point | 414.4±35.0 °C | Predicted for isomer N-(3-Acetyl-4-hydroxyphenyl)acetamide[1] |

| Density | 1.267±0.06 g/cm³ | Predicted for isomer N-(3-Acetyl-4-hydroxyphenyl)acetamide[1] |

| pKa | 10.11±0.18 | Predicted for isomer N-(3-Acetyl-4-hydroxyphenyl)acetamide[1] |

| Solubility | Slightly soluble in DMSO and Methanol | Based on isomer N-(3-Acetyl-4-hydroxyphenyl)acetamide[1] |

Synthesis and Purification

A plausible synthetic route for this compound can be adapted from the preparation method of its isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide, which involves a multi-step process starting from o-aminophenol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process:

-

Acetylation of o-Aminophenol: Protection of the amino group.

-

Fries Rearrangement: Migration of the acetyl group to the aromatic ring.

-

Final Acetylation: Introduction of the second acetyl group.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide

-

In a round-bottom flask, dissolve o-aminophenol (1 equivalent) in ethyl acetate.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to neutralize excess acetic acid.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-(2-hydroxyphenyl)acetamide.

Step 2: Fries Rearrangement to 1-(3-amino-2-hydroxyphenyl)ethanone

-

To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0 °C, add N-(2-hydroxyphenyl)acetamide (1 equivalent) portion-wise.

-

Slowly heat the reaction mixture to 60-70 °C and maintain for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice containing concentrated hydrochloric acid.

-

The product can be extracted with a suitable organic solvent.

-

The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve 1-(3-amino-2-hydroxyphenyl)ethanone (1 equivalent) in pyridine or a mixture of acetic anhydride and a catalytic amount of sulfuric acid.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize from an appropriate solvent to obtain pure this compound.

Structure Elucidation

The definitive structure of the synthesized this compound would be confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (multiplets) in the range of δ 6.5-8.0 ppm. - Singlet for the amide proton (-NH) around δ 9.0-10.0 ppm. - Singlet for the phenolic hydroxyl proton (-OH) at a variable chemical shift, potentially downfield. - Two singlets for the methyl protons of the two acetyl groups around δ 2.0-2.6 ppm. |

| ¹³C NMR | - Carbonyl carbons of the acetyl and acetamido groups in the range of δ 168-170 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methyl carbons of the acetyl groups around δ 20-25 ppm. |

| FT-IR (cm⁻¹) | - Broad O-H stretching vibration for the phenolic hydroxyl group around 3400 cm⁻¹. - N-H stretching vibration around 3300 cm⁻¹. - C=O stretching vibrations for the ketone and amide carbonyls around 1650-1680 cm⁻¹. - C-N stretching and N-H bending vibrations in the fingerprint region. |

| Mass Spec (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight of 193.20. - Fragmentation patterns corresponding to the loss of acetyl and acetamido groups. |

Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

Potential Applications and Future Research

While direct applications of this compound are not documented, its structural motifs suggest potential utility as a building block in the synthesis of more complex molecules with potential biological activity. The presence of phenolic hydroxyl and acetamido groups makes it a candidate for derivatization to explore a range of pharmacological targets.

Future research should focus on the successful synthesis and isolation of this compound, followed by a comprehensive evaluation of its physicochemical properties and biological activities. Comparative studies with its isomers would provide valuable insights into structure-activity relationships.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated chemical properties, a plausible synthetic route, and a detailed strategy for the structure elucidation of this compound. By leveraging data from related compounds and established chemical principles, this document serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development who are interested in exploring this and similar molecular scaffolds. The successful synthesis and characterization of this compound will undoubtedly contribute to the broader understanding of substituted acetanilides and their potential applications.

References

"N-(3-Acetyl-2-hydroxyphenyl)acetamide" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Acetyl-2-hydroxyphenyl)acetamide, a specialty chemical with potential applications in research and development. Due to the limited availability of public data on this specific isomer, this document focuses on its fundamental chemical properties, a detailed synthesis protocol derived from patent literature, and an analysis of the potential biological activities and signaling pathways based on closely related structural analogs. This guide aims to serve as a foundational resource for researchers interested in the evaluation and potential application of this compound.

Chemical Identity and Properties

| Property | This compound | N-(3-Acetyl-4-hydroxyphenyl)acetamide | N-(4-Acetyl-3-hydroxyphenyl)acetamide | N-(2-hydroxyphenyl)acetamide |

| CAS Number | Not Available | 7298-67-1[1][2] | 40547-58-8[3] | 614-80-2[4][5] |

| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃[1] | C₁₀H₁₁NO₃[3] | C₈H₉NO₂[4][5] |

| Molecular Weight | 193.19 g/mol | 193.20 g/mol [2] | 193.202 g/mol [3] | 151.16 g/mol [5] |

| IUPAC Name | This compound | N-(3-Acetyl-4-hydroxyphenyl)acetamide | N-(4-acetyl-3-hydroxyphenyl)acetamide | N-(2-hydroxyphenyl)acetamide |

Synthesis Protocol

A detailed method for the preparation of this compound has been outlined in the patent literature. The synthesis is a multi-step process commencing from 2-aminophenol.[6] The overall reported yield for the final product is 41.7%, with a purity of 99.8% as determined by HPLC.[6]

Experimental Workflow

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological effects and signaling pathways of this compound are not currently available in the public domain. However, based on the activities of structurally similar acetamide derivatives, particularly its isomers, we can infer potential areas for investigation.

Anti-inflammatory and Antioxidant Properties

Numerous acetamide derivatives have been studied for their anti-inflammatory and antioxidant activities.[7][8] For instance, N-(2-hydroxyphenyl)acetamide has demonstrated anti-inflammatory and anti-arthritic properties in animal models.[9] This compound was found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[9] Furthermore, it has been shown to mitigate oxidative stress.[9] In a mouse model of acute kidney injury, N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugate demonstrated protective effects by reducing inflammation and oxidative injury.[10] This was associated with the downregulation of inducible nitric oxide synthase (iNOS) and NF-κB p50, and the upregulation of heme oxygenase-1 (HO-1).[10]

Postulated Signaling Pathway

Based on the evidence from related compounds, a plausible mechanism of action for this compound could involve the modulation of inflammatory and oxidative stress pathways. A key pathway to consider is the NF-κB signaling cascade, which is a critical regulator of inflammation.

Caption: Postulated anti-inflammatory and antioxidant mechanism of action.

Conclusion

This compound is a compound with a defined synthetic route but limited publicly available data regarding its specific biological functions. The information provided in this guide on its synthesis and the potential biological activities, inferred from its structural analogs, offers a solid starting point for researchers and drug development professionals. Further investigation is warranted to fully characterize this molecule and explore its therapeutic potential.

References

- 1. N-(3-Acetyl-4-hydroxyphenyl)acetamide | CAS#:7298-67-1 | Chemsrc [chemsrc.com]

- 2. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]

- 3. N1-(4-acetyl-3-hydroxyphenyl)acetamide, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. Acetamide, N-(2-hydroxyphenyl)- [webbook.nist.gov]

- 5. Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide - Google Patents [patents.google.com]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Deep Dive: The Case of N-Acetyl Phenylacetamides

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of N-acetyl phenylacetamides, a class of compounds with relevance in medicinal chemistry and materials science. While a comprehensive, publicly available dataset for N-(3-Acetyl-2-hydroxyphenyl)acetamide remains elusive within standard scientific databases and literature, this paper presents a detailed analysis of a closely related isomer, N-(2-Acetylphenyl)acetamide . The spectroscopic data and experimental protocols for this analog provide valuable comparative insights and a methodological framework for researchers working with similar molecular scaffolds.

Spectroscopic Data Summary for N-(2-Acetylphenyl)acetamide

The following tables summarize the key spectroscopic data obtained for the structural isomer, N-(2-Acetylphenyl)acetamide. This data serves as a reference point for the characterization of related compounds.

Table 1: ¹H NMR Spectroscopic Data of N-(2-Acetylphenyl)acetamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.893 (s, 1H) | Singlet | 1H | N-H |

| 2.19 (s, 3H) | Singlet | 3H | Acetyl CH₃ |

| 2.61 (s, 3H) | Singlet | 3H | Acetamido CH₃ |

| 7.15 (t, 1H) | Triplet | 1H | Ar-H |

| 7.58 (t, 1H) | Triplet | 1H | Ar-H |

| 7.91 (d, 1H) | Doublet | 1H | Ar-H |

| 8.65 (d, 1H) | Doublet | 1H | Ar-H |

Solvent: Not specified in the available data.

Table 2: Infrared (IR) Spectroscopy Data of N-(2-Acetylphenyl)acetamide

| Wavenumber (cm⁻¹) | Assignment |

| 3250 | N-H Stretch |

| 1680 | C=O Stretch (Acetyl) |

| 1640 | C=O Stretch (Amide I) |

| 1580 | N-H Bend (Amide II) |

| 1520 | Aromatic C=C Stretch |

Sample Preparation: Not specified in the available data.

Table 3: Mass Spectrometry Data of N-(2-Acetylphenyl)acetamide

| m/z | Assignment |

| 177 | [M]⁺ (Molecular Ion) |

Ionization Method: Not specified in the available data.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this compound are not available. However, the following outlines a general synthetic and characterization workflow for a related compound, N-(2-Acetylphenyl)acetamide, which can be adapted for similar molecules.

Synthesis of N-(2-Acetylphenyl)acetamide

N-(2-Acetylphenyl)acetamide can be synthesized from 2'-aminoacetophenone in acetic anhydride. In a typical procedure, 2'-aminoacetophenone is reacted with an excess of acetic anhydride, which serves as both the acetylating agent and the solvent. The reaction mixture is heated to ensure the completion of the acylation reaction. Upon cooling, the product crystallizes and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight). The data provides information on the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Navigating the Solubility Landscape of N-(3-Acetyl-2-hydroxyphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-(3-Acetyl-2-hydroxyphenyl)acetamide, a compound of interest in pharmaceutical research. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. This document, therefore, serves as a foundational resource by providing a detailed, standardized experimental protocol for determining the solubility of this compound. Furthermore, it outlines the synthesis process for the compound and presents key experimental workflows as visual diagrams to aid in laboratory investigation.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. To facilitate research and development, the following table is provided as a template for systematically recording experimentally determined solubility values.

Table 1: Solubility of this compound in Various Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask | ||

| Toluene | 25 | Shake-Flask | ||

| User-defined | ||||

| User-defined |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The optimal equilibration time should be determined through preliminary experiments by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in terms of mg/mL and mol/L.

-

Record the temperature at which the solubility was determined.

-

Visualizing Experimental Workflows

To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate the key experimental processes.

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

A patented method outlines the synthesis of this compound. The following diagram visualizes this multi-step process.

Caption: Synthesis Workflow for this compound.

N-(3-Acetyl-2-hydroxyphenyl)acetamide as a Cyclooxygenase Inhibitor: A Technical Whitepaper on the Presumed Mechanism of Action

Disclaimer: Publicly available research specifically detailing the cyclooxygenase (COX) inhibitory activity and mechanism of action for N-(3-Acetyl-2-hydroxyphenyl)acetamide is limited. This document, therefore, provides a comprehensive overview based on the well-established principles of COX inhibition by structurally related acetamide derivatives and non-steroidal anti-inflammatory drugs (NSAIDs). The quantitative data and specific molecular interactions described herein are illustrative and intended to serve as a guide for future research.

Executive Summary

This compound is a derivative of acetanilide. While direct evidence is scarce, its structural similarity to other known analgesic and anti-inflammatory compounds, such as paracetamol (N-(4-hydroxyphenyl)acetamide), suggests a potential interaction with the cyclooxygenase (COX) enzyme system.[1][2][3] This whitepaper outlines the fundamental mechanism of the COX signaling pathway, proposes a putative mechanism of action for this compound, presents a standardized experimental protocol for its evaluation, and provides a framework for understanding its potential as a COX inhibitor.

The Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase enzymes are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (PGs) and other pro-inflammatory mediators.[4][5][6] There are two primary isoforms of COX:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that regulate physiological functions such as maintaining the integrity of the gastric mucosa, modulating renal blood flow, and supporting platelet aggregation.[5][7][8]

-

COX-2: An inducible enzyme that is typically upregulated during inflammation in response to stimuli like cytokines and growth factors.[5][7][9] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[5]

The therapeutic anti-inflammatory effects of NSAIDs are primarily achieved through the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[2][5]

The conversion of arachidonic acid to prostaglandins is a critical step in the inflammatory cascade. COX inhibitors block this conversion, thereby reducing the synthesis of these inflammatory mediators.

Proposed Mechanism of Action for this compound

The mechanism of action for many acetamide derivatives involves the inhibition of COX enzymes.[1] It is hypothesized that this compound acts as a competitive inhibitor, binding to the active site of COX enzymes and preventing the entry of arachidonic acid.

The key structural features of this compound that may contribute to its interaction with the COX active site include:

-

Hydroxyphenyl Group: The hydroxyl (-OH) and acetamido (-NHCOCH3) groups on the phenyl ring are capable of forming hydrogen bonds with amino acid residues within the enzyme's active site.

-

Acetamido Group: This group can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule within the active site.

-

Acetyl Group: The additional acetyl group at the meta position may influence the molecule's conformation and steric interactions within the binding pocket, potentially affecting its selectivity for COX-1 versus COX-2.

The active site of COX-2 is slightly larger and possesses a side pocket not present in COX-1. The ability of a compound to interact with this side pocket is a key determinant of COX-2 selectivity.[10] The conformational flexibility of this compound would be critical in determining its fit within the active sites of both isoforms.

Quantitative Data on COX Inhibition

To ascertain the inhibitory potential of this compound, its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 would need to be determined experimentally. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the compound's preference for COX-2.[5] A higher SI value indicates greater selectivity.

The following table presents illustrative data for this compound, alongside values for common reference compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| This compound | [Hypothetical] | [Hypothetical] | [Hypothetical] |

| Aspirin | 166 | 26 | 6.38 |

| Ibuprofen | 13 | 35 | 0.37 |

| Celecoxib | 15 | 0.04 | 375 |

Note: Data for reference compounds are compiled from various literature sources. The values for this compound are hypothetical and require experimental validation.

Experimental Protocols: In Vitro COX Inhibition Assay

A robust in vitro assay is essential to determine the COX inhibitory activity of this compound. A common method is the colorimetric COX inhibitor screening assay.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

This compound (test compound)

-

Reference inhibitors (e.g., Aspirin, Celecoxib)

-

Assay buffer (e.g., Tris-HCl)

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well microplate

-

Microplate reader

Methodology:

-

Preparation of Reagents:

-

Dissolve the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Prepare serial dilutions of the stock solutions in the assay buffer.

-

Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and the colorimetric probe in the assay buffer.

-

-

Enzyme Incubation:

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the various concentrations of the test compound or reference inhibitor to the appropriate wells.

-

Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor (background).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the arachidonic acid solution to all wells to initiate the enzymatic reaction.

-

Immediately add the colorimetric probe solution. The probe will react with the prostaglandin G2 produced by the COX enzyme, resulting in a color change.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Conclusion

While definitive experimental data for this compound as a COX inhibitor is not yet available in the public domain, its chemical structure provides a strong rationale for investigating its potential in this area. Based on the established pharmacology of related acetamidophenol compounds, it is plausible that this molecule could exhibit inhibitory activity against COX enzymes. The proposed mechanism involves competitive binding to the enzyme's active site, mediated by hydrogen bonding and hydrophobic interactions. Rigorous experimental evaluation, following protocols such as the one outlined in this document, is necessary to confirm this hypothesis, quantify its potency and selectivity, and ultimately determine its therapeutic potential as an anti-inflammatory and analgesic agent.

References

- 1. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. researchgate.net [researchgate.net]

A Technical Deep Dive into the Structural Isomers: N-(3-Acetyl-2-hydroxyphenyl)acetamide and Paracetamol

For the attention of researchers, scientists, and professionals in drug development, this whitepaper provides an in-depth technical analysis of the structural distinctions between N-(3-Acetyl-2-hydroxyphenyl)acetamide and its well-known structural isomer, paracetamol (N-(4-hydroxyphenyl)acetamide). This document outlines the core structural differences, physicochemical properties, and synthetic methodologies, offering a comparative framework for these two phenolic acetamides.

The substitution pattern on the phenyl ring is the cornerstone of the structural divergence between this compound and paracetamol. This seemingly subtle isomeric difference profoundly influences the molecules' chemical and biological profiles. While paracetamol is a widely recognized analgesic and antipyretic, the properties of this compound are less characterized in publicly available literature, underscoring the importance of this comparative analysis for future research and development.

Core Structural and Physicochemical Comparison

The defining structural variance lies in the positioning of the acetyl and hydroxyl groups on the phenyl ring relative to the acetamido group. In paracetamol, the hydroxyl group is located at the para-position (position 4), creating a more symmetrical molecule. Conversely, this compound features an acetyl group at the meta-position (position 3) and a hydroxyl group at the ortho-position (position 2) relative to the acetamido substituent. This ortho-hydroxyl and meta-acetyl arrangement in this compound introduces the potential for intramolecular hydrogen bonding between the hydroxyl proton and the acetyl carbonyl oxygen, a feature absent in paracetamol.

| Property | This compound | Paracetamol (Acetaminophen) |

| IUPAC Name | This compound | N-(4-hydroxyphenyl)acetamide[1][2] |

| Molecular Formula | C₁₀H₁₁NO₃ | C₈H₉NO₂[2][3] |

| Molecular Weight | 193.19 g/mol | 151.16 g/mol [3] |

| CAS Number | 614-80-2 (for N-(2-hydroxyphenyl)acetamide) | 103-90-2[1][2] |

Synthesis Methodologies: A Comparative Overview

The synthetic pathways to these isomers reflect their distinct substitution patterns.

Synthesis of this compound

A multi-step synthesis for this compound is outlined in patent literature[4]. The process involves the following key transformations:

-

Acetylation of an aminophenol derivative: The synthesis commences with the protection of the amino group of a substituted aminophenol via acetylation with acetic anhydride.

-

Friedel-Crafts Acylation: Introduction of the acetyl group at the meta-position is achieved through a Friedel-Crafts acylation reaction, typically employing an acyl chloride and a Lewis acid catalyst like aluminum chloride.

-

Debromination/Reduction: A subsequent step may involve the removal of a bromine substituent, which acts as a directing group, via catalytic hydrogenation.

Synthesis of Paracetamol

The industrial synthesis of paracetamol is a well-established process, most commonly achieved through the acetylation of 4-aminophenol.[5][6]

-

Acetylation of 4-Aminophenol: 4-aminophenol is reacted with acetic anhydride. The more nucleophilic amino group selectively attacks the carbonyl carbon of the acetic anhydride, leading to the formation of the amide bond and yielding paracetamol.[5]

Structural Representation

The chemical structures of the two isomers are depicted below, highlighting the key functional groups and their positions on the aromatic ring.

Putative Signaling Pathways and Biological Activity

While the mechanism of action for paracetamol is complex and not fully elucidated, it is known to involve the inhibition of cyclooxygenase (COX) enzymes, particularly within the central nervous system.[1][7] Its analgesic and antipyretic effects are primarily attributed to this central COX inhibition. The structural differences in this compound, particularly the presence of an additional acetyl group and the altered positions of the hydroxyl and acetamido groups, would likely lead to a different pharmacological profile. The potential for intramolecular hydrogen bonding could affect its interaction with biological targets. Further research is required to elucidate the specific signaling pathways modulated by this compound and to determine its biological activities.

Conclusion

This compound and paracetamol, while structural isomers, possess fundamental differences in their chemical architecture that are anticipated to translate into distinct physicochemical and pharmacological properties. The altered substitution pattern on the phenyl ring of this compound introduces possibilities for intramolecular interactions and presents a different steric and electronic profile compared to the well-understood paracetamol molecule. This technical guide provides a foundational comparison to stimulate and inform further investigation into the properties and potential applications of this compound within the scientific and drug development communities. Future research should focus on obtaining empirical data for a more comprehensive comparative analysis.

References

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide - Google Patents [patents.google.com]

- 5. 2. synthesis-of-paracetamol.pdf [slideshare.net]

- 6. The Science of Paracetamol Production: Unveiling Farmson Pharmaceuticals' Precision - Farmson Pharmaceutical Gujarat Private Limited [farmson.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(3-Acetyl-2-hydroxyphenyl)acetamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Acetyl-2-hydroxyphenyl)acetamide and its analogues represent a class of chemical compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and potential mechanisms of action of these molecules. Drawing from the available scientific literature, this document details synthetic methodologies, protocols for assessing biological activity, and summarizes quantitative data on the biological effects of related compounds. Furthermore, it visualizes putative signaling pathways and experimental workflows to facilitate a deeper understanding of this compound class for researchers in drug discovery and development.

Introduction

The acetamide functional group is a common feature in many pharmacologically active compounds. The N-phenylacetamide scaffold, in particular, is a versatile starting point for the development of new therapeutic agents. By incorporating hydroxyl and acetyl groups onto the phenyl ring, as seen in this compound, the physicochemical properties of the molecule are altered, potentially leading to novel biological activities. This guide focuses on the synthesis and biological evaluation of this core structure and its derivatives, with a particular emphasis on their potential as anti-inflammatory, antioxidant, and enzyme-inhibiting agents.

Synthesis of this compound and Analogues

The synthesis of this compound can be achieved through a multi-step process, a representative scheme of which is detailed below. This synthesis workflow provides a general framework that can be adapted for the creation of various analogues by modifying the starting materials and reaction conditions.

General Synthetic Workflow

The following diagram illustrates a common synthetic route to this compound, starting from ortho-aminophenol.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from documented procedures.[1]

Step 1: Acetylation of Ortho-Aminophenol

-

Dissolve ortho-aminophenol in a suitable solvent such as ethyl acetate.

-

Cool the solution in an ice bath (-5 to 0 °C).

-

Add acetic anhydride dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(2-hydroxyphenyl)acetamide.

Step 2: Methylation of the Phenolic Hydroxyl Group

-

Dissolve N-(2-hydroxyphenyl)acetamide in a suitable solvent like dimethyl carbonate.

-

Add a base, such as cesium carbonate.

-

Heat the mixture to reflux (90-100 °C) and stir for 4 hours.

-

After cooling, filter the reaction mixture and extract the organic phase.

-

Dry and concentrate the organic layer to yield N-(2-methoxyphenyl)acetamide.

Step 3 & 4: Bromination and Friedel-Crafts Acylation

-

The subsequent steps involve bromination of the phenyl ring followed by a Friedel-Crafts acylation to introduce the acetyl group. These are standard organic transformations and the specific reagents and conditions can be optimized based on the desired position of substitution.

Step 5: Reduction and Debromination

-

The final step involves the reduction of any nitro groups (if introduced) and the removal of the bromo group, typically via catalytic hydrogenation (H2, Pd/C).

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound is not extensively available in the public domain, studies on its analogues provide valuable insights into its potential pharmacological profile. The primary activities reported for related hydroxyphenyl acetamide derivatives are antioxidant, anti-inflammatory, and kinase inhibition.

Antioxidant Activity

The antioxidant potential of hydroxyphenyl acetamide derivatives is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group.

Table 1: Antioxidant Activity of N-(hydroxyphenyl)acetamide Analogues

| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| N-(2-hydroxyphenyl)acetamide | DPPH | 2.28 | Ascorbic acid | 2.08 |

Data sourced from a study on the antioxidant potential of N-(2-Hydroxyphenyl)acetamide.

Anti-inflammatory Activity

The anti-inflammatory effects of this class of compounds are thought to be mediated through the inhibition of inflammatory enzymes and cytokines.

Table 2: Anti-inflammatory and Cytotoxic Activity of Acetamide Derivatives

| Compound ID | Cell Line | Cytotoxicity IC50 (M) |

| 30004 | HEK-293 | 1.067 x 10⁻⁴ |

| 30004 | WHEI-164 | 1.790 x 10⁻⁶ |

| 30005 | HEK-293 | 4.170 x 10⁻⁵ |

IC50 values represent the concentration for 50% cell growth inhibition. Data from a study on acetamide derivatives with antioxidant and potential anti-inflammatory activity.

Kinase Inhibitory Activity

Certain acetamide derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.

Table 3: Kinase Inhibitory Activity of an Acetamide-based FLT3 Inhibitor

| Compound | Target Kinase | Assay | GI50 (nM) |

| CHMFL-FLT3-335 | FLT3-ITD | Cell Proliferation | 30-80 |

GI50 is the concentration for 50% growth inhibition. Data for N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound derivatives, a variety of in vitro and cell-based assays can be employed.

General Workflow for Biological Screening

Caption: Workflow for the biological evaluation of acetamide derivatives.

DPPH Radical Scavenging Assay (Antioxidant)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add serial dilutions of the test compound.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Nitric Oxide (NO) Production Assay in Macrophages (Anti-inflammatory)

-

Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Determine the effect of the compound on NO production and assess cell viability separately using an MTT assay to rule out cytotoxicity.

Putative Signaling Pathways

Based on the biological activities of analogous compounds, this compound derivatives may exert their effects through various cellular signaling pathways.

Inhibition of Inflammatory Pathways

The anti-inflammatory activity of hydroxyphenyl acetamides may involve the inhibition of key inflammatory mediators.

Caption: Putative anti-inflammatory mechanism of action.

Modulation of Kinase Signaling

Derivatives of N-phenylacetamide have been shown to inhibit protein kinases, suggesting a potential mechanism for anticancer or other therapeutic effects.

Caption: Putative kinase inhibitory signaling pathway.

Conclusion and Future Directions

This compound and its analogues are a promising class of compounds with potential applications in various therapeutic areas. This guide has provided a foundational understanding of their synthesis, methods for biological evaluation, and potential mechanisms of action based on the current scientific literature.

Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships. A critical next step will be to obtain robust quantitative biological data for the core molecule itself to validate the potential inferred from its analogues. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in advancing their development as potential therapeutic agents.

References

Theoretical and Computational Investigations of N-(3-Acetyl-2-hydroxyphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a substituted acetanilide derivative. While specific theoretical and computational studies on this particular molecule are not extensively available in public literature, its structural similarity to other well-studied acetamide compounds, such as paracetamol and its isomers, makes it a molecule of significant interest for theoretical investigation. Computational chemistry and molecular modeling are indispensable tools for predicting the physicochemical properties, reactivity, and potential biological activity of such molecules, thereby guiding experimental research and accelerating drug discovery and materials science efforts.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound. It outlines the common computational approaches, the types of data generated, and how these data can be interpreted to understand the molecule's behavior at a quantum mechanical level. The information presented is based on established computational practices for analogous acetamide derivatives.

Molecular Structure and Foundational Data

The foundational step in any computational study is to define the molecule's structure and basic properties.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| CAS Number | Not readily available |

A 2D representation of the molecular structure is crucial for understanding its connectivity.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide, a valuable intermediate in the pharmaceutical industry. The described methodology follows a multi-step reaction sequence starting from readily available 2-aminophenol. This protocol includes comprehensive experimental procedures, purification techniques, and characterization data to ensure reproducibility and high purity of the final product. Additionally, a visual workflow of the synthesis is provided to facilitate clear understanding of the process.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring an acetamide and an acetyl group on a phenol backbone, makes it a versatile precursor for the development of novel therapeutic agents. The synthesis protocol outlined below is based on a method described in the patent literature, offering a practical and scalable approach for laboratory and potential industrial applications.[1]

Overall Reaction Scheme

The synthesis of this compound from 2-aminophenol involves a five-step process:

-

Acetylation of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide.

-

Methylation of the phenolic hydroxyl group to yield N-(2-methoxyphenyl)acetamide.

-

Bromination of the aromatic ring to introduce a bromine atom, resulting in N-(5-bromo-2-methoxyphenyl)acetamide.

-

Friedel-Crafts Acylation to introduce the acetyl group, followed by demethylation, to give N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide.

-

Debromination to afford the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide (Compound B)

-

In a suitable reaction vessel, dissolve 2-aminophenol (Compound A) in ethyl acetate.

-

Cool the solution to a temperature between -5 and 0 °C using an ice bath.

-

Slowly add acetic anhydride to the cooled solution in batches while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for approximately 3.5 hours.

-

Upon completion of the reaction, wash the solution with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a pale solid.

-

Purify the crude product by recrystallization from ethyl acetate to yield N-(2-hydroxyphenyl)acetamide as a white solid.[1]

Step 2: Synthesis of N-(2-methoxyphenyl)acetamide (Compound C)

-

To a solution of N-(2-hydroxyphenyl)acetamide in a suitable solvent such as dichloromethane or ethyl acetate, add a base (e.g., potassium carbonate).

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide.

-

Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify by recrystallization or column chromatography to obtain pure N-(2-methoxyphenyl)acetamide.

Step 3: Synthesis of N-(5-bromo-2-methoxyphenyl)acetamide (Compound D)

-

Dissolve N-(2-methoxyphenyl)acetamide in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Add a brominating agent, such as N-bromosuccinimide (NBS), in portions.

-

Allow the reaction to proceed at room temperature for a few hours.

-

After the reaction is complete, quench with a solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue to obtain N-(5-bromo-2-methoxyphenyl)acetamide.

Step 4: Synthesis of N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide (Compound E)

-

In a reaction flask under a nitrogen atmosphere, suspend N-(5-bromo-2-methoxyphenyl)acetamide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a solvent like dichloromethane.[1]

-

Cool the mixture in an ice bath.

-

Add acetyl chloride dropwise to the suspension.

-

Stir the reaction mixture at 25 °C until the starting material is consumed.

-

Quench the reaction by slowly adding ice water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

-

Dry the organic phase with anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography to yield N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide.[1]

Step 5: Synthesis of this compound (Compound F)

-

Dissolve N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide in a suitable solvent (e.g., ethanol).

-

Add a palladium on carbon (Pd/C) catalyst and an acid binding agent.

-

Heat the mixture to a temperature between 50-75 °C and pass hydrogen gas through the solution.[1]

-

Maintain the reaction for 3-6 hours.

-

After completion, cool the solution and filter off the catalyst.

-

Evaporate the solvent and purify the final product by recrystallization to obtain this compound.[1]

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Yield | Purity (HPLC) |

| N-(2-hydroxyphenyl)acetamide (B) | 2-aminophenol (A) | Acetic anhydride | Ethyl acetate | 99% | - |

| N-(2-methoxyphenyl)acetamide (C) | Compound B | Methylating agent, Base | Dichloromethane | - | - |

| N-(5-bromo-2-methoxyphenyl)acetamide (D) | Compound C | Brominating agent | Dichloromethane | - | - |

| N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide (E) | Compound D | Acetyl chloride, AlCl₃ | Dichloromethane | 78.8% | - |

| This compound (F) | Compound E | H₂, Pd/C | Ethanol | - | 99.8% |

| Overall | 2-aminophenol (A) | 41.7% | 99.8% |

Data for yields and purity are based on the provided patent information.[1]

Characterization Data for this compound (Compound F):

| Analysis | Result |

| ¹H-NMR | (500 MHz, CDCl₃) δ 7.98 (d, 1H), 7.23 (s, 1H), 7.10 (q, 1H), 7.05 (d, 1H), 5.35 (s, 1H), 2.50 (s, 3H), 2.04 (s, 3H) ppm.[1] |

Synthesis Workflow

Caption: Synthetic route for this compound.

Alternative Synthetic Approach: Fries Rearrangement

An alternative and well-established method for synthesizing hydroxyaryl ketones is the Fries rearrangement.[2] This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[2] In the context of synthesizing this compound, this could involve the following conceptual steps:

-

Acetylation of the hydroxyl group of N-(2-hydroxyphenyl)acetamide to form 2-acetamidophenyl acetate.

-

Fries Rearrangement of 2-acetamidophenyl acetate using a Lewis acid catalyst (e.g., AlCl₃) to induce the migration of the acetyl group to the ortho position of the hydroxyl group.[2]

This method can be advantageous due to its potential for fewer steps. The regioselectivity of the Fries rearrangement (ortho vs. para substitution) can often be controlled by adjusting reaction conditions such as temperature and solvent.[2]

Caption: Conceptual workflow via Fries rearrangement.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this important pharmaceutical intermediate with high yield and purity. The inclusion of characterization data and a visual workflow aims to support the successful implementation of this synthesis in a laboratory setting.

References

Application Notes and Protocols: Laboratory Preparation and Purification of N-(3-Acetyl-2-hydroxyphenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds, including the asthma medication Pranlukast.[1] Its efficient laboratory preparation and rigorous purification are crucial for ensuring the quality and yield of subsequent products. This document provides detailed protocols for the synthesis and purification of this compound, along with data presentation and workflow visualizations.

I. Laboratory Synthesis Protocol

This protocol outlines a multi-step synthesis of this compound starting from 2-aminophenol. The overall synthesis involves acetylation, Fries rearrangement, and final purification.

A. Materials and Reagents:

-

2-Aminophenol

-

Acetic anhydride

-

Aluminum chloride (AlCl₃)

-

Methylene chloride (CH₂Cl₂)

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Palladium on carbon (Pd/C, 5%)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrogen gas (H₂)

-

Ethyl acetate (EA)

-

Toluene

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ice

B. Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

C. Experimental Procedure:

Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide (Intermediate B) [1]

-

In a reaction flask, dissolve 110g (1 mol) of 2-aminophenol in 2L of ethyl acetate.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add 105mL (1.1 mol) of acetic anhydride in batches.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3.5 hours.

-

Wash the reaction solution with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a pale solid.

-

Recrystallize the solid from ethyl acetate to yield pure N-(2-hydroxyphenyl)acetamide.

Step 2: Synthesis of N-(5-bromo-3-acetyl-2-hydroxyphenyl)acetamide (Intermediate E) [1] Note: The patent describes a multi-step process to get to a precursor D before this step. For conciseness, this protocol starts from a related intermediate D to demonstrate the key Fries rearrangement.

-

Under an ice bath, add 24.4g (0.1 mol) of the substrate D (a protected aminophenol derivative), 0.5L of methylene chloride, and 20g (0.15 mol) of AlCl₃ to a reaction flask.

-

Add 10.5mL (0.15 mol) of chloroacetyl chloride dropwise.

-

Stir the mixture for five minutes and then allow it to react at 25°C under a nitrogen atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding ice water and perform an extraction with methylene chloride.

-

Wash the organic layer with a saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer with anhydrous sodium sulfate.

Step 3: Synthesis of this compound (Final Product F) [1]

-

In a reaction flask, add 20.0g of reactant E, an alcohol solvent, and sodium bicarbonate.

-

Stir at room temperature for 30 minutes until the solids dissolve.

-

Add 0.5g of 5% Pd/C catalyst.

-

Purge the flask with nitrogen, then introduce hydrogen gas (at a rate of approximately one bubble per second).

-

Heat the reaction mixture to 55°C and maintain for 3.5 hours.

-

Monitor the reaction by TLC.

-

Once complete, stop the hydrogen flow, cool the solution, and filter to recover the Pd/C catalyst.

-

The filtrate contains the crude product.

II. Purification Techniques

Proper purification is essential to obtain high-purity this compound. Recrystallization is a common and effective method.

A. Purification Workflow Diagram:

Caption: Purification workflow for this compound.

B. Recrystallization Protocol: [1][2]

-

To the filtrate containing the crude product, add a mixture of ethyl acetate and toluene.

-

Heat the mixture to reflux and stir for 4 hours.

-

Perform a hot filtration to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the filter cake with cold water three times.

-

Dry the crystals to obtain the pure this compound.

III. Data Presentation

The following table summarizes the quantitative data obtained from the synthesis and purification process as described in the cited patent.[1]

| Step/Parameter | Description | Value |

| Step 1 Yield | Molar yield of N-(2-hydroxyphenyl)acetamide (B) | 99% |

| Step 2 Yield | Molar yield of Intermediate E | 78.8% |

| Step 3 Yield | Molar yield of this compound (F) | 72.0% - 85% |

| Overall Yield | Total recovery of this compound (F) | 38.1% - 41.7% |

| Purity (HPLC) | Purity of the final product | 99.8% |

| ¹H-NMR Data | (500MHz, CDCl₃) δ (ppm) | 7.98 (d, 1H), 7.23 (s, 1H), 7.10 (q, 1H), 7.05 (d, 1H), 5.35 (s, 1H), 2.50 (s, 3H), 2.04 (s, 3H) |

IV. Conclusion

The described protocols provide a comprehensive guide for the laboratory synthesis and purification of this compound. Adherence to these methods allows for the reliable production of this important chemical intermediate with high purity and reasonable yields, suitable for applications in pharmaceutical research and development.

References

Application Note: High-Purity Recrystallization of N-(3-Acetyl-2-hydroxyphenyl)acetamide

Introduction

N-(3-Acetyl-2-hydroxyphenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this compound is critical for the success of subsequent reaction steps and the quality of the final product. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at varying temperatures. This document provides a detailed protocol for the purification of this compound via recrystallization, designed for researchers, scientists, and professionals in drug development.

Principle of Recrystallization

The core principle of recrystallization is the dissolution of an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by the gradual cooling of the solution. As the temperature decreases, the solubility of the target compound drops, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the surrounding solution (mother liquor). The purified crystals are then isolated by filtration.

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is crucial for effective purification. Based on literature for structurally similar phenolic acetamides, suitable solvents include aqueous ethanol, aqueous isopropanol, or ethyl acetate.[1][2] A preliminary solvent screening is recommended to determine the optimal solvent or solvent system.

Materials and Equipment:

-

Crude this compound

-

Selected recrystallization solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, and distilled water)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Watch glass

-

Spatula

-

Glass rod

-

Ice bath

-

Vacuum source

-

Drying oven or desiccator

Procedure:

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask of appropriate size.

-

Add a magnetic stir bar to the flask.

-

Begin adding the primary recrystallization solvent (e.g., ethanol) in small portions while gently heating the mixture on a hot plate with stirring.

-

Continue to add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly.

-

Add a small amount of activated charcoal to the solution to adsorb the colored impurities.

-

Reheat the solution to boiling for a few minutes.

-

-

Hot Filtration:

-

If activated charcoal was used or if insoluble impurities are present, perform a hot filtration.

-

Preheat a second Erlenmeyer flask and a stemless funnel.

-

Place a fluted filter paper in the preheated funnel.

-

Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask to remove the charcoal and any other insoluble materials.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

-

Crystal formation should be observed as the solution cools.

-

-

Maximizing Yield:

-

Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to further decrease the solubility of the compound and maximize the crystal yield.[3]

-

-

Isolation of Crystals:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[3]

-

Transfer the crystalline slurry into the funnel.

-

-

Washing:

-

Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[3]

-

-

Drying:

-

Continue to draw air through the Buchner funnel to partially dry the crystals.

-

Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.[3]

-

Data Presentation

The following table provides a summary of typical parameters for the recrystallization of a generic 5-gram batch of crude this compound. The exact solvent volumes and yield will vary depending on the purity of the starting material and the specific solvent system chosen.

| Parameter | Value | Notes |

| Starting Material | ||

| Mass of Crude Compound | 5.0 g | The initial amount of impure solid. |

| Recrystallization Solvent | ||

| Solvent System | Ethanol/Water (e.g., 9:1 v/v) | A common solvent system for phenolic compounds. |

| Volume of Hot Solvent | 50 - 75 mL | Approximate volume to dissolve the crude solid. |

| Washing | ||

| Volume of Cold Solvent | 10 - 15 mL | Used to wash the collected crystals. |

| Yield | ||

| Expected Yield of Pure Compound | 3.5 - 4.5 g | Varies based on initial purity and procedural losses. |

| Percent Recovery | 70 - 90% | Calculated as (mass of pure solid / mass of crude solid) x 100. |

Visualizations

Recrystallization Workflow

Caption: Workflow for the purification of this compound.

References